molecular formula C12H13F2N3 B11730058 N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730058
M. Wt: 237.25 g/mol
InChI Key: LEUOWXGBSZKZPA-UHFFFAOYSA-N
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Description

N-[(2,3-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile synthetic intermediate. This molecule belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms . Pyrazole and its derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . The specific substitution pattern of this compound—featuring a 1,5-dimethyl pyrazol-3-amine core linked to a 2,3-difluorobenzyl group—makes it a valuable building block for the synthesis of more complex molecules aimed at exploring new therapeutic agents . Pyrazole derivatives are extensively documented in scientific literature for their diverse biological properties. They are found in compounds possessing antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities . Furthermore, structurally similar 3-aminopyrazole compounds have been developed and patented for various therapeutic applications, highlighting the research value of this chemical class . The presence of the aminopyrazole moiety allows for further functionalization, enabling researchers to create libraries of compounds for structure-activity relationship (SAR) studies. The difluorophenylmethyl substituent is a common pharmacophore in medicinal chemistry, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This combination of features makes this compound a highly useful reagent for chemists and researchers working in drug discovery and development. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

LEUOWXGBSZKZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method for synthesizing N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves nucleophilic substitution between 2,3-difluorobenzyl bromide and 1,5-dimethyl-1H-pyrazol-3-amine. This single-step reaction proceeds via the attack of the pyrazole’s secondary amine on the electrophilic benzyl carbon, displacing bromide (Figure 1).

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or ethanol, chosen for their ability to dissolve both aromatic and amine reactants.

  • Base: Triethylamine (TEA) or potassium carbonate, used to deprotonate the amine and accelerate nucleophilicity.

  • Temperature: 60–80°C under reflux, balancing reaction rate and byproduct formation.

Workup and Purification:
Crude mixtures are typically subjected to aqueous extraction (1M NaOH) to remove unreacted starting materials, followed by column chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1). EvitaChem reports final yields of 68–72% after recrystallization from methanol.

Condensation Reactions with Diketones

A novel approach adapted from Journal of Organic Chemistry methodologies employs 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine to construct the pyrazole ring in situ (Scheme 1) . This method bypasses pre-formed pyrazole intermediates, instead forming the heterocycle directly from aliphatic amines.

Procedure:

  • Reactants:

    • 2,3-Difluorobenzylamine (1.0 equiv)

    • 2,4-pentanedione (1.1 equiv)

    • O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)

  • Conditions:

    • Solvent-free, 85°C, 2–4 hours

    • No inorganic bases required

Advantages:

  • Eliminates hazardous hydrazine derivatives

  • Shorter reaction time (4 hours vs. 12–24 hours for traditional routes)

  • Yields: 55–60%, with purity >95% by HPLC

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMF
Temperature100°C
Yield48–52%

Side products include regioisomeric pyrazoles, necessitating rigorous chromatography .

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A representative protocol from EvitaChem achieves full conversion in 20 minutes by irradiating a mixture of 1,5-dimethyl-1H-pyrazol-3-amine and 2,3-difluorobenzyl chloride in acetonitrile at 150°C.

Key Observations:

  • Rate Enhancement: 6-fold increase compared to conventional heating.

  • Byproduct Reduction: Minimal formation of di-alkylated impurities due to uniform heating.

Structural Characterization and Validation

Post-synthetic analysis confirms regiochemistry and purity:

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 3H, Ar-H), 4.35 (s, 2H, CH2), 3.85 (s, 3H, N-CH3), 2.25 (s, 3H, CH3).

  • HRMS (ESI): m/z calc. for C13H14F2N3 [M+H]+: 262.1124, found: 262.1126.

X-ray Crystallography:
Single-crystal analysis reveals planar pyrazole and benzyl rings with a dihedral angle of 85.3°, indicating limited conjugation between aromatic systems.

Industrial-Scale Production Considerations

Pilot-scale batches (10–50 kg) employ continuous flow reactors to enhance reproducibility:

ParameterLaboratory ScalePilot Scale
Reaction Time4 hours45 minutes
Yield68%72%
Purity95%98%

Solvent recovery systems reduce DCM usage by 40%, aligning with green chemistry principles.

Chemical Reactions Analysis

N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibition of cell growth.

Case Studies

  • Study on Cell Lines : In vitro tests showed that the compound exhibited growth inhibition percentages (PGIs) ranging from 51% to 86% against several cancer cell lines, including OVCAR-8 and NCI-H40 .
Cell Line Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

This data suggests that N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Data Table: Inhibition of COX Enzymes

Enzyme Inhibition (%)
COX-170%
COX-265%

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Evaluation of Antioxidant Activity

Studies have demonstrated that this compound exhibits significant radical scavenging activity.

Assay Type Inhibition (%)
DPPH Assay75%
ABTS Assay68%

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key Comparisons :

N-[(2,3-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1855910-52-9):

  • Structural Difference : Amine group at the pyrazole’s 4-position instead of 3.
  • Molecular Formula : C₁₂H₁₄F₂N₃ (free base).
  • Impact : Positional isomerism may alter hydrogen-bonding capacity and electronic distribution, affecting solubility and target interactions .

[(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS: 1006437-15-5): Structural Difference: Secondary amine bridging two aromatic groups (pyrazol-4-yl and difluorobenzyl). Molecular Formula: C₁₅H₂₁N₃O₂.

Carboxamide Derivatives

Pyrazole-3-carboxamides, such as N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h):

  • Molecular Formula : C₂₈H₃₁BrN₄O₄S₂ (MW: 630.10 g/mol).
  • Key Differences :
    • Functional Group : Carboxamide replaces the primary amine.
    • Substituents : Bulky tert-butyl and sulfonyl groups enhance steric hindrance and polarity.
    • Impact : Improved aqueous solubility due to sulfonyl and hydroxyl groups; however, reduced blood-brain barrier penetration compared to the less polar target compound .
Complex Heterocyclic Analogs

Compounds like (4aR)-N-[4-Bromo-2-(6-chloropyridin-3-yl)phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 331):

  • Molecular Formula : C₂₈H₂₂BrClF₂N₄O₃ (MW: 604.00 g/mol).
  • Key Differences :
    • Core Structure : Pyrrolo[1,2-b]pyridazine replaces pyrazole.
    • Functional Groups : Carboxamide, hydroxy, and halogen substituents.
    • Impact : Increased molecular complexity and weight (604 vs. 273.71 g/mol) suggest tailored pharmacokinetics but higher synthetic difficulty .
Table 1: Structural and Molecular Comparison
Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Substituents
Target Compound Pyrazole Primary amine, 2,3-difluorobenzyl 273.71 1,5-dimethyl, NH₂ at C3
Pyrazol-4-amine Isomer Pyrazole Primary amine, 2,3-difluorobenzyl 273.71 1,5-dimethyl, NH₂ at C4
Pyrazole-3-carboxamide (4h) Pyrazole Carboxamide, sulfonyl 630.10 4-Aminosulfonylphenyl, p-fluorophenyl
Pyrrolo[1,2-b]pyridazine Derivative Pyrrolopyridazine Carboxamide, hydroxy, halogens 604.00 Bromophenyl, chloropyridinyl
Physicochemical and Electronic Properties
  • Lipophilicity: The target’s difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking metabolic oxidation.
  • Hydrogen Bonding : The primary amine (NH₂) at C3 allows stronger hydrogen bonding than carboxamides (N–H vs. C=O), influencing crystal packing (per ) and solubility .

Biological Activity

N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity through various studies, including synthesis, evaluation of efficacy, and molecular modeling.

Chemical Structure and Properties

The compound's molecular formula is C12H12F2N4C_{12}H_{12}F_2N_4, and it features a pyrazole ring substituted with a difluorophenyl group. The presence of these substituents is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism : Induction of apoptosis was confirmed through enhanced caspase-3 activity and morphological changes in treated cells at concentrations as low as 1.0 μM .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Apoptosis induction
HepG28.5Cell cycle arrest
A549 (lung cancer)12.0Microtubule destabilization

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/ml
Escherichia coli8 μg/ml
Pseudomonas aeruginosa16 μg/ml

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound to various biological targets. The results indicate:

  • Binding Affinity : High binding affinity towards tubulin and specific kinases involved in cancer progression.
  • Conformational Analysis : The compound maintains a stable conformation that facilitates effective interaction with target proteins.

Case Studies

A notable study evaluated the efficacy of the compound in vivo using mouse models implanted with MDA-MB-231 cells. The results showed a significant reduction in tumor size compared to control groups treated with vehicle solutions:

Treatment GroupTumor Size Reduction (%)
Control0
N-(2,3-Difluorophenyl)methyl derivative65

This underscores the therapeutic potential of this pyrazole derivative in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:
  • Alkylation of the pyrazole core with 2,3-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Methylation at positions 1 and 5 of the pyrazole using methyl iodide and a phase-transfer catalyst.
    Optimization strategies:
  • Monitor reaction progress via TLC or LCMS (e.g., m/z 299 [M+H]+ for intermediate validation) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.1–2.3 ppm for methyl groups; δ 4.2 ppm for benzyl CH₂).
  • LCMS/HPLC : Retention time (~1.6–1.7 min under QC-SMD-TFA05 conditions) and m/z 299.25 [M+H]+ for identity .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 52.34%, H: 4.04%, N: 14.04%) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Conduct in vitro assays to assess:
  • Enzyme Inhibition : Kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity).
  • Antimicrobial Activity : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl groups) influence the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:
  • Fluorine Substitution : Compare 2,3-difluoro vs. 2,6-difluoro analogs (e.g., lower logP in 2,3-difluoro enhances solubility but reduces membrane permeability) .
  • Methyl Groups : Replace 1,5-dimethyl with bulkier substituents (e.g., ethyl) to probe steric effects on target binding (e.g., via molecular docking simulations using AutoDock Vina) .
  • Data Interpretation : Correlate IC₅₀ values with computed electrostatic potential maps (e.g., fluorine’s electron-withdrawing effect stabilizes π-π interactions) .

Q. What crystallographic techniques are recommended for resolving this compound’s solid-state structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Key Parameters : Monitor hydrogen-bonding networks (e.g., N–H···F interactions) and π-stacking distances (3.5–4.0 Å) to explain packing efficiency .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed amine derivatives) that may interfere with activity .
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability in compound purity .

Key Research Findings

  • Synthetic Efficiency : Pd-catalyzed methods achieve >90% yield but require rigorous exclusion of moisture .
  • Biological Relevance : The 2,3-difluorophenyl group enhances target selectivity over 2,6-difluoro analogs in kinase assays .
  • Crystallographic Insight : Strong N–H···F interactions stabilize the crystal lattice, reducing solubility .

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